MAO-B Inhibitory Activity: C18H12N6O2S vs. Clinically Validated MAO-B Inhibitors
C18H12N6O2S (US20240335427, Compound 43) exhibits negligible inhibition of human MAO-B with an IC50 >100,000 nM (>100 μM) in a fluorometric recombinant enzyme assay [1]. This inactivity contrasts starkly with clinically validated MAO-B inhibitors, including the potent benzothiazole derivative 4d (IC50 = 4.6 nM) [2], and the established drugs selegiline (IC50 = 51 nM) , rasagiline (IC50 = 4.43 nM) , and safinamide (IC50 = 98 nM) [3]. The >21,000-fold potency gap confirms that this compound is unsuitable for any MAO-B-related research application and should be selected only as a negative control.
| Evidence Dimension | Inhibitory potency against human recombinant MAO-B |
|---|---|
| Target Compound Data | IC50 >100,000 nM |
| Comparator Or Baseline | Selegiline (IC50 51 nM), Rasagiline (IC50 4.43 nM), Safinamide (IC50 98 nM), Benzothiazole derivative 4d (IC50 4.6 nM) |
| Quantified Difference | >21,739-fold less potent than 4d; >1,960-fold less potent than selegiline |
| Conditions | In vitro fluorometric assay using recombinant human MAO-B expressed in baculovirus-infected BTI insect cells; substrate: (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid |
Why This Matters
This extreme potency differential confirms that C18H12N6O2S is functionally inert against MAO-B, making it a definitive negative control compound for MAO-B inhibition assays, a role that generic benzothiazole derivatives cannot reliably fulfill.
- [1] BindingDB. (2025). Entry BDBM50460073: 2-cyano-N-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1,3-benzothiazol-2-yl]pyrimidine-4-carboxamide. IC50 >100,000 nM against human MAO-B. View Source
- [2] Osmaniye, D., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1234-1245. Compound 4d IC50 = 0.0046 µM. View Source
- [3] ScienceDirect. (n.d.). Safinamide entry. IC50 = 79 nM for human brain MAO-B. View Source
